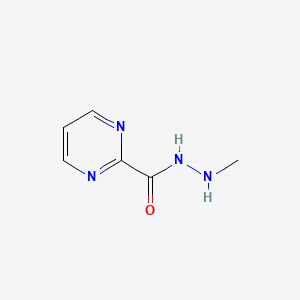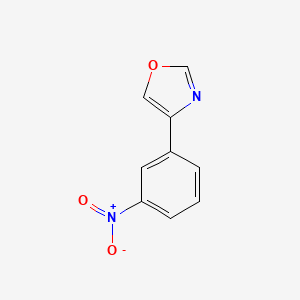
2-(Pyridin-4-Yloxy)Benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol It is characterized by the presence of a benzaldehyde group attached to a pyridin-4-yloxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yloxy)benzaldehyde typically involves the reaction of o-chloropyridine with p-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 70°C) for several hours . The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate to isolate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pyridin-4-yloxy group.
Major Products Formed
Oxidation: 2-(Pyridin-4-yloxy)benzoic acid.
Reduction: 2-(Pyridin-4-yloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Pyridin-4-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-yloxy)benzaldehyde involves its interaction with various molecular targets. For example, in biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The aldehyde group is particularly reactive and can form Schiff bases with amines, leading to the inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yloxy)benzaldehyde: Similar structure but with the pyridinyl group attached at the 2-position.
4-(Pyridin-2-yloxy)benzaldehyde: Similar structure but with the pyridinyl group attached at the 4-position.
Uniqueness
2-(Pyridin-4-yloxy)benzaldehyde is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H9NO2 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
2-pyridin-4-yloxybenzaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-9-10-3-1-2-4-12(10)15-11-5-7-13-8-6-11/h1-9H |
Clé InChI |
ILYIBYDYZFJRRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)



amine](/img/structure/B11925299.png)
![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)


![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)


